molecular formula C10H10N2O2 B13283247 3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid

3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13283247
M. Wt: 190.20 g/mol
InChI Key: MMVNETPYZTYZJE-UHFFFAOYSA-N
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Description

3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 4-position and a propargylamine (but-3-yn-2-ylamino) substituent at the 3-position. This compound belongs to a broader class of pyridinecarboxylic acids, which are widely explored for their pharmacological and biochemical properties, particularly as enzyme inhibitors. The propargyl group introduces unique steric and electronic characteristics, influencing molecular interactions with biological targets such as histone lysine demethylases (KDMs) .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(but-3-yn-2-ylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-3-7(2)12-9-6-11-5-4-8(9)10(13)14/h1,4-7,12H,2H3,(H,13,14)

InChI Key

MMVNETPYZTYZJE-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=C(C=CN=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Amination of Pyridine-4-carboxylic Acid Derivatives

One common approach involves starting from pyridine-4-carboxylic acid or its derivatives (e.g., nicotinic acid or nicotinamide) and performing selective amination at the 3-position.

  • Hofmann Degradation Method for 3-Aminopyridine Precursors
    A patented method describes the preparation of 3-aminopyridine derivatives by Hofmann degradation of nicotinamide using sodium hypochlorite and sodium hydroxide under controlled temperature and pH conditions. The process involves:
    • Cooling sodium hypochlorite solution to 0–10 °C
    • Adding nicotinamide and stirring until clear
    • Adjusting pH to strongly alkaline with sodium hydroxide
    • Heating at 70–75 °C for 1–1.5 hours
    • Monitoring conversion by HPLC until >98% product formation
    • Extraction and recrystallization to obtain pure 3-aminopyridine solid

      This method yields high purity 3-aminopyridine, which can serve as an intermediate for further functionalization with the but-3-yn-2-yl group.

Introduction of But-3-yn-2-yl Group via Amination or Alkylation

  • The but-3-yn-2-ylamino substituent can be introduced by nucleophilic substitution or reductive amination using appropriate butynyl precursors.
  • Synthetic routes for related compounds (e.g., 2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid) involve coupling of the amino group on the pyridine ring with but-3-yn-2-yl derivatives using palladium-catalyzed cross-coupling or direct alkylation.

Multi-Step Synthesis via Piperidine and Alkyne Intermediates

  • Literature on related alkyne-containing pyridine derivatives shows preparation involving:
    • Synthesis of alkyne-substituted piperidine carboxylates via nucleophilic substitution of halogenated butynes with nipecotic acid derivatives
    • Subsequent palladium-catalyzed coupling reactions with aryl halides to build complex substituted pyridine frameworks
    • Deprotection and oxidation steps to yield the carboxylic acid functionality.
  • Although this exact method is for piperidine derivatives, analogous strategies can be adapted for pyridine systems bearing butynyl amino substituents.

Experimental Conditions and Optimization

Reaction Parameters for Hofmann Degradation

Parameter Optimal Range/Value Notes
Sodium hypochlorite concentration 3–12% effective chlorine Controls oxidation strength
Temperature 0–10 °C (initial), then 70–75 °C Low temp for amide conversion; higher for degradation
pH Strongly alkaline (adjusted with 10% NaOH) Ensures reaction progression
Reaction time 30–60 min (initial), 1–1.5 h (heat preservation) Monitored by HPLC for completion
Yield >98% purity by HPLC High conversion efficiency

Purification

  • Rotary evaporation and concentration to remove solvents
  • Organic solvent extraction to isolate crude product
  • Recrystallization from suitable solvents to obtain white/light yellow solid
  • Vacuum drying to remove residual moisture.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations References
Hofmann degradation of nicotinamide Simple, high yield, scalable Requires careful pH and temperature control
Palladium-catalyzed coupling Enables introduction of complex butynyl groups Requires expensive catalysts, inert atmosphere
Multi-step alkylation and oxidation Flexible for diverse substitutions Multi-step, moderate overall yield

Summary of Key Research Findings

  • The Hofmann degradation method is a proven, efficient approach to obtain 3-aminopyridine intermediates, which are essential precursors for the target compound.
  • Introduction of the but-3-yn-2-ylamino substituent can be achieved via palladium-catalyzed cross-coupling or nucleophilic substitution, leveraging well-established alkyne chemistry.
  • Careful control of reaction conditions (temperature, pH, reagent ratios) is critical to maximize yield and purity.
  • Purification by recrystallization and vacuum drying ensures isolation of the target compound in high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. Pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-fluorobenzyl in ) enhance π-π stacking in enzyme active sites, while aliphatic propargyl groups may improve membrane permeability due to reduced polarity.
  • Heterocyclic Modifications : Furan-derived analogs (e.g., Compound 34 ) exhibit dual inhibition of KDM4 and KDM5 families, suggesting broad applicability of heteroaromatic groups.

Physicochemical Properties

Comparative analysis of pyridinecarboxylic acid derivatives reveals significant variations in electronic and thermodynamic properties:

Compound Dipole Moment (Debye) Band Gap (eV) LogP (Predicted) Solubility (mg/mL) Reference
4-Amino-3,6-dichloro-2-pyridinecarboxylic acid (AMPYD) 6.22 4.89 1.2 Moderate (aqueous)
3,6-Dichloro-2-pyridinecarboxylic acid (CLPYD) 3.61 5.30 1.8 Low
3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid (Theoretical) ~5.0 (estimated) ~4.5 (estimated) 1.5 Moderate

Insights :

  • Dipole Moments : The propargyl group in the target compound likely reduces dipole moment compared to AMPYD , balancing polarity for improved blood-brain barrier penetration.
  • LogP : The propargyl substituent may increase lipophilicity slightly compared to halogenated analogs, optimizing bioavailability.

Biological Activity

3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid is a unique organic compound with significant biological activity, particularly noted for its antimicrobial properties. This article explores its structure, synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, with a molecular weight of approximately 190.20 g/mol. The compound features a pyridine ring substituted with a but-3-yn-2-ylamino group at the 3-position and a carboxylic acid at the 4-position, contributing to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H10N2O2C_{10}H_{10}N_{2}O_{2}
Molecular Weight190.20 g/mol
StructurePyridine ring with butyne and carboxylic acid groups

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of but-3-yn-2-ylamine, which is then reacted with a pyridine derivative under controlled conditions to introduce the amino group at the desired position. This process may utilize reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Key findings include:

  • Antibacterial Activity :
    • Effective against Escherichia coli and Staphylococcus aureus .
    • Mechanism: Likely involves interaction with bacterial enzymes or receptors, potentially acting as an inhibitor in metabolic pathways.
  • Antifungal Activity :
    • Demonstrated efficacy against Candida albicans and Aspergillus niger .
    • Impacts fungal cell wall synthesis or function through enzyme inhibition.

The biological activity of this compound may be attributed to its ability to bind to specific molecular targets, such as enzymes involved in metabolic processes. Its unique structure allows for selective interactions compared to simpler analogs, enhancing its potential as a therapeutic agent.

Case Studies

Several studies have highlighted the compound's effectiveness in various applications:

  • Study on Antimicrobial Properties :
    • A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics against resistant strains of bacteria.
  • Potential in Drug Development :
    • Research has suggested that derivatives of this compound could serve as lead compounds in the development of new antibiotics, particularly in light of increasing antibiotic resistance.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
3-Aminopyridine-4-carboxylic acidLacks the butyne groupSimpler structure without alkynyl substitution
4-CarboxypyridineContains carboxylic acid but lacks amino substitutionNo amino group, limiting biological activity
But-3-yne amineContains butyne group but lacks pyridine ringNo aromatic character, affecting reactivity

Q & A

Q. Resolving Inconsistencies :

  • Twinned Data : Apply twin law corrections in SHELXL (e.g., BASF parameter adjustment).
  • Disorder Modeling : Use PART instructions to model flexible alkyne or amino groups .
  • Cross-Validation : Compare with Cambridge Structural Database (CSD) entries for similar pyridine-carboxylic acids (e.g., hydrogen-bonding patterns in CSD refcode: QC1) .

Advanced: How does this compound interact with histone demethylases, and what methodologies validate its inhibitory activity?

Answer:
Mechanistic Insights :

  • Target Engagement : The compound likely chelates Fe(II) in the enzyme’s active site (common for Jumonji-domain demethylases). The carboxylic acid group may hydrogen-bond to conserved residues (e.g., Asn321 in KDM4C) .

Q. Validation Methods :

Biochemical Assays :

  • Radiometric Fluorescence Methyltransferase Assay (RFMS) : Measure IC50_{50} values (e.g., ≤100 nM for KDM4 inhibition) using H3K36me2 substrates .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd_d) and stoichiometry.

Cellular Imaging :

  • Immunofluorescence : Monitor H3K36me2/3 levels in treated cells (IC50_{50} ~6–8 µM) .

Selectivity Profiling : Test against related enzymes (e.g., KDM5C, KDM6B) to ensure ≥50-fold selectivity .

Advanced: How should researchers address contradictory data in solubility or bioactivity studies of this compound?

Answer:
Root-Cause Analysis :

  • Solubility Discrepancies :
    • pH-Dependent Solubility : Test in buffers (pH 2–8) using nephelometry. Carboxylic acid protonation (pKa ~4.5) enhances solubility in basic conditions .
    • Excipient Screening : Use cyclodextrins or PEG to stabilize supersaturated solutions.
  • Bioactivity Variability :
    • Enzyme Source : Compare recombinant vs. endogenous enzyme preparations (e.g., HEK293 lysates vs. purified KDM4C).
    • Redox Conditions : Ensure Fe(II)/ascorbate stability in assays to avoid false negatives .

Q. Statistical Validation :

  • Replicate Experiments : Perform triplicate runs with independent syntheses.
  • Meta-Analysis : Compare results with analogs (e.g., 3-[(furan-2-ylmethyl)amino]pyridine-4-carboxylic acid) to identify structure-activity trends .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis (risk of dust inhalation).
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .
  • Waste Disposal : Incinerate in a certified chemical waste facility (avoid aqueous release due to unknown ecotoxicity) .

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